molecular formula C21H25N3O4S B4752447 4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide

Cat. No.: B4752447
M. Wt: 415.5 g/mol
InChI Key: DZCBNEWNEYZGAE-UHFFFAOYSA-N
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Description

4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with ethyl and methylsulfonyl groups, as well as a pyrrolidine-1-carbonyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the ethyl and methylsulfonyl groups, and the attachment of the pyrrolidine-1-carbonyl moiety. Common synthetic routes may include:

    Formation of Benzamide Core: This step often involves the reaction of aniline derivatives with benzoyl chloride under basic conditions to form the benzamide core.

    Introduction of Ethyl and Methylsulfonyl Groups: The ethyl and methylsulfonyl groups can be introduced through nucleophilic substitution reactions using appropriate alkylating agents and sulfonyl chlorides.

    Attachment of Pyrrolidine-1-carbonyl Moiety: This step may involve the reaction of the benzamide intermediate with pyrrolidine-1-carbonyl chloride under basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, sulfonyl chlorides, and other nucleophiles under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols, amines, and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets and enables diverse applications in research and industry.

Properties

IUPAC Name

4-[ethyl(methylsulfonyl)amino]-N-[2-(pyrrolidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S/c1-3-24(29(2,27)28)17-12-10-16(11-13-17)20(25)22-19-9-5-4-8-18(19)21(26)23-14-6-7-15-23/h4-5,8-13H,3,6-7,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCBNEWNEYZGAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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